

# AZD5153: A Technical Guide to its Impact on c-MYC and Oncogene Expression

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD5153 is a potent, selective, and orally bioavailable small molecule that functions as a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] Unlike monovalent inhibitors that bind to a single bromodomain, AZD5153's unique structure allows it to ligate two bromodomains simultaneously, leading to enhanced avidity and increased cellular and antitumor activity.[1] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-MYC, by recruiting transcriptional machinery to acetylated chromatin.[1][2][3] Dysregulation of BRD4 is implicated in the development and proliferation of various cancers, making it a compelling therapeutic target.[2][4] Preclinical studies have demonstrated the antitumor activity of AZD5153 in a range of solid tumors and hematologic malignancies, including hepatocellular carcinoma, prostate cancer, colorectal cancer, and acute myeloid leukemia.[2][5][6][7] This technical guide provides an in-depth analysis of the molecular effects of AZD5153, with a particular focus on its impact on c-MYC and other oncogene expression.

#### **Core Mechanism of Action: BRD4 Inhibition**

**AZD5153** exerts its anticancer effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from associating with acetylated histones at super-enhancers and promoters of its target genes. The displacement of BRD4



from these regulatory regions leads to the suppression of transcriptional elongation and a subsequent decrease in the expression of key oncogenes.





Click to download full resolution via product page

Caption: Mechanism of AZD5153 action.

#### **Effect on c-MYC and Oncogene Expression**

A primary consequence of BRD4 inhibition by **AZD5153** is the profound suppression of c-MYC transcription.[1] BRD4 is a critical coactivator for c-MYC, and its displacement from the c-MYC gene locus leads to a rapid decrease in c-MYC mRNA and protein levels.[6][7][8] This



downregulation of c-MYC is a key driver of the anti-proliferative and pro-apoptotic effects of AZD5153.[5][6][7]

Beyond c-MYC, **AZD5153** modulates the expression of a broad network of oncogenes and genes involved in cell cycle progression and survival. RNA-sequencing and other gene expression analyses have revealed that **AZD5153** treatment leads to the downregulation of several other critical oncogenes.[5][9]

#### **Quantitative Summary of Oncogene Downregulation**

The following table summarizes the observed downregulation of key oncogenes in cancer cell lines following treatment with **AZD5153**. The data is compiled from RNA-seq and RT-qPCR experiments.



| Gene<br>Symbol | Gene Name                                     | Cancer<br>Type                              | Fold<br>Change<br>(log2)                            | Experiment<br>al Method | Reference |
|----------------|-----------------------------------------------|---------------------------------------------|-----------------------------------------------------|-------------------------|-----------|
| MYC            | MYC Proto-<br>Oncogene                        | Hepatocellula<br>r Carcinoma                | -1.5                                                | RNA-seq                 | [10]      |
| YAP1           | Yes-<br>Associated<br>Protein 1               | Hepatocellula<br>r Carcinoma                | -1.2                                                | RNA-seq                 | [5][9]    |
| CCND1          | Cyclin D1                                     | Prostate<br>Cancer,<br>Thyroid<br>Carcinoma | Not specified,<br>significant<br>downregulati<br>on | Western Blot            | [6][8]    |
| BCL2           | B-Cell<br>CLL/Lympho<br>ma 2                  | Prostate Cancer, Thyroid Carcinoma          | Not specified,<br>significant<br>downregulati<br>on | Western Blot            | [6][8]    |
| FOSL1          | FOS Like 1, AP-1 Transcription Factor Subunit | Prostate<br>Cancer                          | Not specified,<br>significant<br>downregulati<br>on | Western Blot            | [6]       |
| CDK4           | Cyclin<br>Dependent<br>Kinase 4               | Prostate<br>Cancer                          | Not specified,<br>significant<br>downregulati<br>on | Western Blot            | [6]       |
| RAD51B         | RAD51<br>Homolog B                            | Hepatocellula<br>r Carcinoma                | -1.0                                                | RNA-seq                 | [9]       |
| TRIB3          | Tribbles<br>Pseudokinas<br>e 3                | Hepatocellula<br>r Carcinoma                | -1.8                                                | RNA-seq                 | [9]       |

# **Induction of Apoptosis and Cell Cycle Arrest**



The downregulation of c-MYC and other pro-survival genes by **AZD5153** leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6][7] Treatment with **AZD5153** has been shown to increase the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.[6][7] Furthermore, **AZD5153** can induce cell cycle arrest, often in the G0/G1 phase.[7]





Click to download full resolution via product page

Caption: Apoptosis induction pathway by AZD5153.

### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize the effects of **AZD5153**.

## **Cell Viability Assays**

- MTT Assay:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat cells with varying concentrations of AZD5153 for the desired duration (e.g., 72 hours).
  - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
  - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  - Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.[11]
- CellTiter-Glo® Luminescent Cell Viability Assay:
  - Seed cells in a 96-well plate and treat with AZD5153 as described above.
  - After the treatment period, add the CellTiter-Glo® reagent to each well.
  - The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
  - Measure luminescence using a luminometer to quantify cell viability.

### **Apoptosis Assays**



- Annexin V/Propidium Iodide (PI) Staining:
  - Treat cells with AZD5153 for the desired time.
  - Harvest the cells and wash them with PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and PI to the cell suspension.
  - Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
- Caspase Activity Assay:
  - Treat cells with AZD5153.
  - Lyse the cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).
  - Measure the fluorescence or absorbance to quantify caspase activity.

#### **Chromatin Immunoprecipitation Sequencing (ChIP-seq)**

- Cross-link proteins to DNA in cells treated with **AZD5153** or a vehicle control.
- Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
- Immunoprecipitate the BRD4-DNA complexes using an antibody specific to BRD4.
- Reverse the cross-links and purify the immunoprecipitated DNA.
- Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Align the sequencing reads to a reference genome to identify the genomic regions where BRD4 was bound.[5][9]



#### RNA Sequencing (RNA-seq)

- Isolate total RNA from cells treated with AZD5153 or a vehicle control.
- Enrich for polyadenylated mRNA.
- Fragment the mRNA and synthesize cDNA.
- Prepare a sequencing library from the cDNA.
- Perform high-throughput sequencing of the library.
- Align the sequencing reads to a reference transcriptome to quantify gene expression levels and identify differentially expressed genes.[5][9][10]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 5. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5153, a novel BRD4 inhibitor, suppresses human thyroid carcinoma cell growth in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AZD5153: A Technical Guide to its Impact on c-MYC and Oncogene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605766#azd5153-effect-on-c-myc-and-oncogene-expression]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com